molecular formula C25H29N3O5 B2943015 3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-93-7

3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2943015
CAS No.: 851095-93-7
M. Wt: 451.523
InChI Key: WUWPGCIEOIANNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalenyl moiety and a triethoxy-substituted benzamide group. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-4-30-20-14-19(15-21(31-5-2)22(20)32-6-3)23(29)26-25-28-27-24(33-25)18-12-11-16-9-7-8-10-17(16)13-18/h11-15H,4-10H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWPGCIEOIANNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound through a review of recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The oxadiazole moiety is crucial for its biological activity and is often synthesized via cyclization reactions involving hydrazides and carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole structure. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, compounds with IC50 values lower than 5 μM were considered potent .
  • The mechanism of action often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds showed TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • In vitro studies reported effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Molecular docking studies support these findings by indicating favorable interactions between the compound and target proteins involved in bacterial growth.

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives:

  • Compound A (similar to the target compound) demonstrated an IC50 of 1.1 μM against MCF-7 cells.
  • Compound B , another derivative with modifications on the naphthalene ring, showed an IC50 of 2.6 μM against HCT-116 cells.
    These results indicate that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Testing

A series of synthesized oxadiazole derivatives were tested for antimicrobial efficacy:

  • Compound C showed a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus, while other derivatives had MIC values ranging from 32 to 64 μg/mL.
    This highlights the potential for developing new antimicrobial agents based on the oxadiazole framework .

The biological activity of this compound can be attributed to:

  • Inhibition of Key Enzymes : The compound's ability to inhibit enzymes like thymidylate synthase plays a critical role in its anticancer properties.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial effects.

Comparison with Similar Compounds

Antimicrobial Activity:

  • OZE-I, OZE-II, OZE-III : These derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with OZE-II (bearing a sulfonyl group) showing enhanced efficacy. The target compound’s triethoxy group may reduce antimicrobial potency compared to sulfonyl or halogenated analogs due to decreased electrophilicity.

Anticancer Activity:

  • Compound 9 : A nitrothiazolyl-oxadiazole derivative induces apoptosis in A549 and C6 cancer cells via mitochondrial depolarization. The target compound’s triethoxy group may offer distinct pharmacokinetic advantages (e.g., solubility) but requires validation for cytotoxic effects.
  • Compound 6 : A methoxybenzothiazolyl derivative activates caspase-3 more effectively than cisplatin. Ethoxy groups in the target compound could similarly modulate apoptotic pathways.

Enzyme Inhibition:

  • Akt/FAK Inhibitors : Bulky substituents (e.g., tetrahydronaphthalenyl) improve enzyme binding. The triethoxy group’s electron-donating nature may weaken interactions with kinases compared to electron-withdrawing groups (e.g., CF₃ in Compound 6 ).

Physicochemical and Electronic Properties

Table 2: Electronic and Steric Effects of Substituents

Substituent Type Example Compound Electronic Effect Potential Impact on Activity
Electron-Withdrawing (CF₃) Compound 6 Increases electrophilicity Enhanced metabolic stability and target binding.
Electron-Donating (OCH₂CH₃) Target Compound Reduces electrophilicity Improved solubility; possible reduced enzyme affinity.
Halogen (Br) Compound 7 Polarizable halogen bond Strengthened interactions with hydrophobic pockets.
Sulfonyl (SO₂) OZE-II Strong electron withdrawal Enhanced antimicrobial activity via membrane disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.